molecular formula C22H19N3O2S B2680199 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-50-7

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2680199
CAS No.: 900005-50-7
M. Wt: 389.47
InChI Key: FSWQVVDPAVWEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzothiazole ring, a phenoxy group, and a pyridin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenoxy Group: The phenoxy group is attached via nucleophilic substitution reactions, often using phenol and a suitable leaving group.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzothiazole derivative with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and pyridin-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenol, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties, with studies indicating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Medicine

In medicine, the compound is explored for its anti-inflammatory effects. It has been found to inhibit key enzymes and pathways involved in inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.

    Phenoxyacetamides: Compounds such as phenoxyacetic acid derivatives have similar phenoxy groups but different amide linkages.

    Pyridine Derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylacetic acid share the pyridine ring but differ in their functional groups.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of a benzothiazole ring, phenoxy group, and pyridin-2-ylmethyl group

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-10-11-19-20(13-16)28-22(24-19)25(14-17-7-5-6-12-23-17)21(26)15-27-18-8-3-2-4-9-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQVVDPAVWEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.